N-arachidonyl-glycine
Description
Properties
Molecular Formula |
C22H37NO2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]amino]acetic acid |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21-22(24)25/h6-7,9-10,12-13,15-16,23H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15- |
InChI Key |
SYVLWSBAKCQOBP-DOFZRALJSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCNCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCNCC(=O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of N Arachidonyl Glycine
Proposed Biosynthetic Pathways
The production of NAGly in mammalian tissues is thought to occur through two distinct molecular routes. One pathway involves the direct joining of arachidonic acid and glycine (B1666218), while the other utilizes anandamide (B1667382) as a precursor. researchgate.net Both pathways have been observed in mammalian cells, suggesting that the mechanism of NAGly synthesis may vary between different cell types and tissues. researchgate.net
Enzymatic Conjugation of Arachidonic Acid and Glycine
This proposed pathway involves the direct, enzyme-facilitated condensation of arachidonic acid (AA) and glycine. researchgate.netsemanticscholar.org Evidence for this route comes from in vitro and in vivo studies demonstrating the formation of NAGly from these precursors. researchgate.net The hydrolysis of anandamide by fatty acid amide hydrolase (FAAH) can release arachidonic acid, which is then preferentially used in this conjugation reaction in certain cell types, such as C6 glioma cells. researchgate.net
Glycine N-acyltransferases (GLYATs) are enzymes that catalyze the formation of N-acylglycines. diva-portal.org Specifically, glycine N-acyltransferase-like 2 (GLYATL2) and glycine N-acyltransferase-like 3 (GLYATL3) have been implicated in the synthesis of long-chain N-acylglycines. mdpi.com GLYATL2 has been shown to catalyze the synthesis of NAGly from an acyl-CoA and glycine, with a preference for oleoyl-CoA as a substrate. mdpi.com In mouse neuroblastoma cells, the knockdown of GLYATL3 resulted in reduced levels of other N-acylglycines like N-palmitoyl glycine and N-oleoyl glycine, suggesting its role in the formation of this class of lipids. mdpi.comusf.edu While GLYAT is known for its role in detoxifying compounds like benzoyl-CoA in the liver, studies suggest both GLYAT and its paralogue GLYATL1 can form N-isovalerylglycine, indicating a potential broader role in acyl-glycine synthesis. nih.gov
In vitro studies have demonstrated that cytochrome c, a mitochondrial protein, can catalyze the synthesis of NAGly from arachidonoyl-coenzyme A (arachidonoyl-CoA) and glycine, a reaction that requires the presence of hydrogen peroxide. nih.govfrontiersin.org The identity of the NAGly product in these experiments was confirmed through isotope labeling and mass analysis. nih.gov Other heme-containing proteins like hemoglobin and myoglobin (B1173299) were found to be significantly less effective at catalyzing this reaction. nih.gov This cytochrome c-dependent pathway is not limited to NAGly, as it can also synthesize other N-arachidonoyl amino acids such as N-arachidonoyl serine, N-arachidonoyl alanine, and N-arachidonoyl gamma-aminobutyric acid (NAGABA). nih.gov For this catalytic activity to proceed optimally, both the protein structure of cytochrome c and a +3 heme iron oxidation state are necessary. nih.gov
| Enzyme/Protein | Substrates | Product | Key Findings |
| Glycine N-acyltransferase-like 2 (GLYATL2) | Acyl-CoA, Glycine | N-arachidonyl-glycine (NAGly) | Catalyzes the synthesis of NAGly, with a preference for oleoyl-CoA. mdpi.comresearchgate.net |
| Glycine N-acyltransferase-like 3 (GLYATL3) | Long-chain acyl-CoA, Glycine | Long-chain N-acylglycines | Implicated in the formation of various long-chain N-acylglycines in neuroblastoma cells. mdpi.comusf.edu |
| Cytochrome c | Arachidonoyl-CoA, Glycine, Hydrogen Peroxide | This compound (NAGly) | Catalyzes the formation of NAGly in vitro; requires hydrogen peroxide. nih.govosti.gov |
Oxidative Metabolism of Anandamide (N-arachidonoyl ethanolamine (B43304), AEA)
A second major proposed pathway for NAGly biosynthesis is the oxidative metabolism of anandamide. wikipedia.orgnih.gov In this route, the primary alcohol group of anandamide's ethanolamine portion is oxidized to form NAGly. nih.gov This process has been demonstrated in vitro using human alcohol dehydrogenase and has also been observed in cell cultures. researchgate.netnih.gov
Human alcohol dehydrogenase (ADH), particularly ADH7, has been shown to catalyze the sequential oxidation of anandamide to NAGly in vitro. mdpi.comnih.gov This reaction proceeds through an intermediate compound, N-arachidonoyl glycinal. nih.gov The conversion of anandamide to NAGly by ADH7 is analogous to other ADH-catalyzed oxidations of alcohols to acids. nih.gov Given that both anandamide and ADH enzymes are present in the gastrointestinal tract, this pathway may play a role in regulating local anandamide levels. nih.gov The primary enzymes involved in alcohol metabolism are ADH and aldehyde dehydrogenase (ALDH), which exist in various forms encoded by different genes. nih.govresearchgate.net
The oxidative metabolism of anandamide to NAGly is a two-step process. Following the initial oxidation of anandamide to N-arachidonoyl glycinal by ADH, a subsequent oxidation step is required to form the final NAGly product. nih.gov This second step is catalyzed by an aldehyde dehydrogenase (ALDH). mdpi.com The sequential action of ADH and ALDH mirrors the metabolic pathway for ethanol, where alcohol is first converted to an aldehyde and then to an acid. nih.govmdpi.com Therefore, ALDH is a crucial component in the oxidative pathway that transforms anandamide into this compound.
| Precursor | Intermediate | Enzyme(s) | Final Product |
| Anandamide (AEA) | N-arachidonoyl glycinal | Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH) | This compound (NAGly) |
Metabolic Regulation and Enzymes
The biological activity and tissue levels of this compound are tightly controlled by specific metabolic enzymes. The primary enzymes involved in its regulation are Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase-2 (COX-2). mdpi.com These enzymes not only influence the availability of NAGly but also its interactions with various signaling pathways.
Fatty Acid Amide Hydrolase (FAAH) Interactions
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the metabolism of several fatty acid amides, including the endocannabinoid anandamide. pnas.org Its interaction with NAGly is multifaceted, positioning FAAH as a critical regulator of NAGly's endogenous levels. oup.com
This compound has been identified as a potent endogenous inhibitor of FAAH. nih.gov By competitively inhibiting FAAH, NAGly can increase the levels of other endogenous lipids that are also substrates for this enzyme, such as anandamide. nih.govwikipedia.org This inhibition is dependent on the species, with NAGly showing high potency against rat and mouse FAAH, while other N-arachidonoyl-amino acids are more effective against the human enzyme. nih.gov The inhibitory action of NAGly on FAAH suggests a mechanism by which it can indirectly modulate endocannabinoid signaling. nih.gov
In addition to being an inhibitor, this compound can also act as an alternative substrate for FAAH. researchgate.netcore.ac.uk This means that FAAH can hydrolyze NAGly into arachidonic acid and glycine. core.ac.uknih.gov This dual role as both an inhibitor and a substrate highlights the complex relationship between NAGly and FAAH, where NAGly levels can influence and be influenced by FAAH activity.
Cyclooxygenase-2 (COX-2) Metabolism of this compound
Cyclooxygenase-2 (COX-2) is an enzyme well-known for its role in inflammation and pain through the production of prostaglandins. nih.gov Research has revealed that NAGly is a selective substrate for COX-2, a significant finding given that NAGly is often present in tissues where COX-2 is expressed. wikipedia.orgnih.gov
COX-2 metabolizes this compound into novel eicosanoids, including Prostaglandin (B15479496) H2 (PGH2) glycine. nih.gov This conversion is a key metabolic pathway for NAGly and suggests a potential role for COX-2 in modulating the levels and biological activity of NAGly. nih.gov The selective metabolism of NAGly by COX-2, but not COX-1, is attributed to specific amino acid residues within the enzyme's active site, particularly Arg-513. mdpi.comnih.gov This metabolic process not only represents a route for NAGly degradation but also leads to the formation of a new class of bioactive lipids. nih.gov
Data Tables
Table 1: Enzyme Interactions with this compound
| Enzyme | Interaction Type | Outcome |
| Fatty Acid Amide Hydrolase (FAAH) | Inhibitor | Increases levels of other FAAH substrates (e.g., anandamide) |
| Substrate | Hydrolyzes NAGly to arachidonic acid and glycine | |
| Cyclooxygenase-2 (COX-2) | Substrate | Metabolizes NAGly to Prostaglandin H2 (PGH2) glycine |
Formation of HETE-Gly
This compound can be metabolized into a class of eicosanoid-like molecules, including hydroxyeicosatetraenoic acid-glycine conjugates (HETE-Gly). wikipedia.orgnih.gov The formation of HETE-Gly is a significant metabolic fate for NAGly within tissues where specific oxidative enzymes are expressed.
The primary enzyme responsible for converting NAGly to HETE-Gly is cyclooxygenase-2 (COX-2). wikipedia.orgnih.gov In tissues expressing COX-2, the enzyme selectively oxygenates NAGly. This process yields two main types of products: prostaglandin H2-glycine (PGH2-Gly) and various HETE-Gly isomers. nih.gov This metabolic action demonstrates that NAGly, a charged derivative of arachidonic acid, can enter the active site of COX-2 and undergo enzymatic conversion. nih.gov
In addition to the COX-2 pathway, lipoxygenases (LOXs) also contribute to the formation of HETE derivatives from NAGly. Specifically, 12-LOX and 15-LOX are capable of hydroxylating NAGly, producing 12-HETE-Gly and 15-HETE-Gly, respectively. mdpi.com The rate of this conversion is reported to be comparable to the metabolism of arachidonic acid itself by these enzymes. mdpi.com
COX-2 Selectivity and Specific Residues (e.g., Arg-513)
A defining feature of this compound metabolism is its selective oxygenation by cyclooxygenase-2 (COX-2), with negligible processing by the COX-1 isoform. mdpi.comnih.gov This selectivity is rooted in the structural differences between the active sites of the two enzymes. acs.org
Site-directed mutagenesis experiments have been crucial in identifying the specific amino acid residues that confer this selectivity. The most critical of these is Arginine-513 (Arg-513) in COX-2. mdpi.comnih.gov This residue is located in a side pocket of the COX-2 active site and is believed to form a key electrostatic interaction with the negatively charged carboxylate group of the glycine moiety on NAGly. This interaction anchors the substrate in the correct orientation for oxygenation. nih.gov In contrast, COX-1 possesses a histidine residue (His-513) at the equivalent position, which does not facilitate the binding of the charged NAGly molecule as effectively. acs.org
Other residue substitutions also contribute to the larger, more accommodating active site of COX-2 compared to COX-1. acs.org The presence of smaller amino acids in COX-2, such as Valine-434 and Valine-523 (versus Isoleucine-434 and Isoleucine-523 in COX-1), opens up access to the side pocket where Arg-513 resides. acs.org This combination of a larger channel and the specific presence of Arg-513 allows COX-2 to bind and metabolize substrates like NAGly, which are not accommodated by COX-1. nih.govacs.org The selective metabolism of NAGly by COX-2 suggests a potential role for the enzyme in regulating the levels of this signaling lipid and generating a novel class of bioactive eicosanoids. nih.gov
| Enzyme Isoform | Key Residue at Position 513 | Key Residue at Position 523 | Interaction with this compound |
| COX-1 | Histidine (His-513) | Isoleucine (Ile-523) | Does not effectively metabolize NAGly. mdpi.com |
| COX-2 | Arginine (Arg-513) | Valine (Val-523) | Selectively metabolizes NAGly to PGH2-Gly and HETE-Gly. nih.govacs.org |
Molecular Targets and Receptor Pharmacology of N Arachidonyl Glycine
G Protein-Coupled Receptors (GPCRs)
N-arachidonyl-glycine interacts with several orphan GPCRs, playing a significant role in their functional characterization. researchgate.net Its activity has been identified at GPR18, GPR92, and GPR55. researchgate.net
GPR18, a receptor with low sequence homology to the classical cannabinoid receptors CB1 and CB2, has been proposed as the putative receptor for abnormal cannabidiol. wikipedia.orgfrontiersin.org Research has identified this compound as a key endogenous ligand for this receptor. wikipedia.org
This compound has been identified as an endogenous ligand for the orphan G protein-coupled receptor GPR18. tocris.comrndsystems.com Studies have demonstrated that NAGly acts as an efficacious agonist at GPR18, with a reported EC₅₀ value of 44.5 nM. tocris.comrndsystems.com This activation can lead to various cellular responses, including the induction of cell migration in human endometrial cells and macrophages. mdpi.comnih.gov The signaling mechanism involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase. mdpi.com For instance, in GPR18-transfected CHO cells, NAGly caused a concentration-dependent inhibition of forskolin-stimulated cAMP production. nih.gov
However, the role of NAGly as a GPR18 agonist is not without controversy. Some studies using different assay systems, such as β-arrestin recruitment or monitoring N-type calcium channel modulation in rat sympathetic neurons, did not observe GPR18 activation by NAGly. nih.govfrontiersin.org These conflicting findings suggest that the signaling of GPR18 might be complex, potentially involving non-canonical pathways or system-dependent coupling that is not yet fully understood. nih.gov
The expression of GPR18 has been identified in various tissues and cell types, particularly those associated with the immune and central nervous systems. mdpi.com Northern blot analysis has detected GPR18 transcripts in immune-related tissues such as the spleen, thymus, lymph nodes, and peripheral blood leukocytes. nih.gov
Within the central nervous system (CNS), GPR18 is expressed in several key cell types:
Lymphoid Cells: GPR18 is highly expressed in various lymphocyte populations, including CD4+, CD8+, and CD19+ cells. nih.govmdpi.com
Microglia: GPR18 is expressed in microglia, the resident immune cells of the CNS. mdpi.comnih.gov The NAGly-GPR18 signaling pathway is considered an important mechanism for directing microglial migration. wikipedia.orgnih.gov
Neurons: Protein and mRNA expression of GPR18 have been confirmed in hippocampal neurons. mdpi.com
Astrocytes: GPR18 expression has also been detected in astrocytes, and its activation by NAGly can increase the expression of glial fibrillary acidic protein (GFAP). mdpi.comsemanticscholar.org
Table 1: GPR18 Expression Profile
| Tissue/Cell Type | Expression Level | Reference |
|---|---|---|
| Lymphoid Cells (CD4+, CD8+, CD19+) | High | nih.gov, mdpi.com |
| Microglia | Present | mdpi.com, nih.gov |
| Neurons (Hippocampal) | Present | mdpi.com |
| Astrocytes | Present | semanticscholar.org, mdpi.com |
| Spleen, Thymus, Lymph Node | Present | nih.gov |
This compound has been identified as an endogenous ligand for another orphan GPCR, GPR92. nih.govnih.gov In screening assays, NAGly was found to activate GPR92 with an EC₅₀ value ranging from 2 to 5 μM. nih.gov The interaction is specific to certain signaling pathways; while other ligands like farnesyl pyrophosphate (FPP) and lysophosphatidic acid (LPA) can activate both Gs- and Gq/11-mediated pathways, NAGly was found to activate only the Gq/11-linked signaling pathway. nih.govnih.gov This activation leads to an increase in intracellular calcium levels in cultured dorsal root ganglia (DRG) neurons, where GPR92 is highly expressed. nih.govnih.gov These findings suggest a role for NAGly in the sensory nervous system through its interaction with GPR92. wikipedia.orgnih.gov
Recent studies have established this compound as an endogenous agonist for GPR55, a receptor sometimes considered a candidate cannabinoid receptor. researchgate.netnih.gov In CHO cells stably expressing human GPR55, NAGly induces concentration-dependent increases in intracellular calcium mobilization and enhances mitogen-activated protein kinase (MAPK) activity. nih.govnih.gov These signaling events are mediated by the receptor, as they are blocked by the selective GPR55 antagonist ML193. nih.govnih.gov The calcium mobilization triggered by NAGly at GPR55 is likely mediated via inositol-3-phosphate (IP3) receptors. nih.gov
Table 2: this compound Activity at GPCRs
| Receptor | Activity | Signaling Pathway(s) | EC₅₀/IC₅₀ | Reference |
|---|---|---|---|---|
| GPR18 | Agonist | Gαi/o, cAMP inhibition | EC₅₀ = 44.5 nM | tocris.com, rndsystems.com |
| GPR92 | Agonist | Gq/11 | EC₅₀ = 2-5 μM | nih.gov |
GPR18 (Putative Abnormal Cannabidiol Receptor)
Ion Channels and Transporters
Beyond its action at GPCRs, this compound also modulates the activity of specific ion channels and transporters. It has been identified as an endogenous inhibitor of the glycine (B1666218) transporter GlyT2, with little activity at the related transporter GlyT1. tocris.comrndsystems.comresearchgate.net This inhibition is non-competitive and reversible, with a reported IC₅₀ of approximately 9 μM. researchgate.net By inhibiting GlyT2, NAGly can increase the concentration of glycine in the synaptic cleft, potentially enhancing inhibitory glycinergic neurotransmission. nih.gov
Furthermore, NAGly has been shown to inhibit store-operated Ca²⁺ entry (SOCE), a crucial pathway for calcium signaling in many cell types. biologists.combiologists.com It achieves this by preventing the interaction between the stromal interacting molecule 1 (STIM1) and Orai1, the key molecular components of SOCE channels. biologists.com This effect is specific, as NAGly does not impact Ca²⁺ entry through L-type voltage-gated Ca²⁺ channels. biologists.com Other reported interactions include the modulation of GABAA receptors and T-type calcium channels. semanticscholar.orgpeerj.com
Glycine Transporter 2 (GLYT2) Inhibition
This compound is recognized as a partial, reversible, and non-competitive inhibitor of the glycine transporter 2 (GlyT2). nih.govfrontiersin.org This inhibition is significant as GlyT2 is responsible for the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft into presynaptic neurons. scbt.com By impeding this reuptake process, NAGly effectively increases the concentration of glycine in the synapse, which can enhance inhibitory neurotransmission. scbt.com This mechanism is believed to contribute, at least in part, to the analgesic properties of NAGly. frontiersin.org
The inhibitory potency of NAGly at GlyT2 has been reported with an IC50 value of approximately 9 μM. nih.gov However, other sources indicate a higher potency with an IC50 of 3.4 μM. frontiersin.org It is noteworthy that while NAGly inhibits GlyT2, it displays minimal activity at the closely related glycine transporter 1 (GlyT1). nih.gov The interaction of NAGly with GlyT2 is thought to occur through direct binding to the transporter. acs.org Molecular dynamics simulations suggest that the presence of NAGly does not significantly alter the biophysical properties of the cell membrane, supporting a direct binding mechanism over an indirect, membrane-perturbing one. acs.org
The structure of NAGly, with its 20-carbon polyunsaturated tail and glycine headgroup, is a key determinant of its inhibitory activity. frontiersin.org Studies comparing NAGly with other N-acyl amino acids have revealed that both the lipid tail and the headgroup are crucial for GlyT2 inhibition. For instance, N-arachidonyl L-alanine shows similar potency to NAGly but achieves complete inhibition, whereas N-arachidonyl GABA is less potent. frontiersin.org
Table 1: Inhibitory Activity of this compound and Related Compounds on GlyT2
| Compound | IC50 (μM) | Type of Inhibition |
|---|---|---|
| This compound (NAGly) | ~9 nih.gov / 3.4 frontiersin.org | Partial, non-competitive, reversible |
| N-arachidonyl L-alanine | 8 frontiersin.org | Complete |
| N-arachidonyl GABA | 11.9 frontiersin.org | Partial |
| N-oleoyl glycine (NOGly) | 0.88 frontiersin.org | Not specified |
N-methyl-D-aspartate (NMDA) Receptor Modulation
Competitive Antagonism at the Glycine Binding Site
In addition to its effects on glycine transporters, this compound also directly modulates the N-methyl-D-aspartate (NMDA) receptor. Evidence suggests that NAGly acts as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. nih.gov This is a critical interaction, as glycine is a mandatory co-agonist for the activation of NMDA receptors by glutamate (B1630785). mdpi.com By competing with glycine for this binding site, NAGly can reduce NMDA receptor-mediated synaptic transmission. nih.gov This antagonistic action at the NMDA receptor's glycine site is consistent with the neuroprotective effects observed with other glycine site antagonists. nih.gov
Na+/Ca2+ Exchanger (NCX) Interaction
This compound has been identified as a modulator of the Na+/Ca2+ exchanger (NCX). peerj.comnih.govnih.gov Specifically, NAGly can suppress NCX-mediated Ca2+ entry into endothelial cells. nih.govnih.gov This action is independent of G-protein coupled receptor (GPCR) signaling. nih.govnih.gov In agonist-stimulated endothelial cells, NAGly's inhibition of NCX-mediated Ca2+ influx can oppose hyperpolarization and relaxation. nih.govnih.gov This interaction highlights a role for NAGly in regulating cellular calcium homeostasis and vascular tone. The inhibitory effect of NAGly on NCX currents occurs at concentrations ranging from 0.3 to 30 μM. nih.govnih.gov
T-type Calcium Channel Inhibition
This compound is an inhibitor of T-type calcium channels (Cav3). nih.govjneurosci.org It reversibly inhibits Cav3.1, Cav3.2, and Cav3.3 currents, with a notable effect on Cav3.2. nih.govjneurosci.org The inhibition of T-type calcium channels by NAGly involves a significant hyperpolarizing shift in the steady-state inactivation of the channels, which reduces the number of channels available to open during depolarization. nih.gov This inhibitory action is considered a key mechanism underlying the analgesic effects of NAGly. nih.govjneurosci.org For instance, 3 μM of NAGly can cause a 90% inhibition of Cav3.2 currents. jneurosci.org
Table 2: Inhibitory Effects of this compound on T-type Calcium Channels
| Channel Subtype | Concentration of NAGly | % Inhibition | Reference |
|---|---|---|---|
| Cav3.2 | 3 μM | 90% | jneurosci.org |
| Cav3.1 | 3 μM | ~75% | jneurosci.org |
| Cav3.3 | 3 μM | ~70% | jneurosci.org |
| Cav3 (general) | 10 μM | ~50% or less | nih.gov |
Specificity and Lack of Affinity for Cannabinoid Receptors
Despite its structural similarity to anandamide (B1667382), a well-known endocannabinoid, this compound exhibits a notable lack of affinity for the classical cannabinoid receptors, CB1 and CB2. tocris.comrndsystems.compeerj.comcaymanchem.com Research has consistently shown that NAGly does not bind to CB1 receptors, with a Ki value greater than 10 μM. tocris.comrndsystems.com This lack of affinity for cannabinoid receptors distinguishes NAGly's pharmacological profile from that of classical endocannabinoids and indicates that its biological effects are mediated through alternative pathways. caymanchem.com
Absence of CB1 Receptor Affinity
A consistent finding across numerous pharmacological studies is the negligible affinity of this compound for the cannabinoid CB1 receptor. peerj.comnih.gov The CB1 receptor is the primary molecular target for the psychoactive effects of cannabinoids. wikipedia.org Binding assays have demonstrated that NAGly does not significantly displace radioligands from the CB1 receptor, indicating a very weak interaction. tocris.comrndsystems.com
Limited or No Affinity for CB2 Receptors
The interaction of this compound with the cannabinoid CB2 receptor appears to be limited, though the precise nature of this relationship is still under investigation. mdpi.comresearchgate.net CB2 receptors are primarily expressed in immune cells and peripheral tissues. wikipedia.org Similar to its profile at the CB1 receptor, NAGly is generally considered to be inactive at CB2 receptors. capes.gov.br Some studies have noted that the affinity of NAGly for the CB2 receptor had not been definitively determined. researchgate.net
However, some evidence suggests a potential indirect role or a very weak interaction. For example, one study on murine hippocampal slice cultures found that the neuroprotective effects of NAGly against excitotoxic damage were abolished by a CB2 receptor antagonist, alongside a GPR18 antagonist. mdpi.comnih.gov This suggests that CB2 receptors may be involved in the downstream signaling cascade initiated by NAGly, even if direct binding is insignificant. nih.gov Despite this, direct binding and functional assays have not established a significant affinity, and the analgesic effects of NAGly in inflammatory pain models were not affected by a CB2 receptor antagonist. researchgate.net
No Activation of TRPV1 Receptors
This compound does not activate the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.govnih.gov The TRPV1 receptor, also known as the capsaicin (B1668287) receptor, is a non-selective cation channel involved in the detection of noxious heat and pain. wikipedia.orgmdpi.com While other endocannabinoids like anandamide and N-arachidonoyl dopamine (B1211576) can activate TRPV1, NAGly lacks this activity. nih.govwikipedia.org
Functional assays have shown that NAGly has an EC50 value greater than 10 μM for the activation of human TRPV1 receptors, indicating a lack of potency. nih.govtocris.comrndsystems.com Studies examining the vascular effects of NAGly also confirm that its actions are not mediated by TRPV1 receptors. nih.gov This pharmacological distinction is significant, as it further separates the biological activities of NAGly from those of other endocannabinoid-related lipids that engage the vanilloid system. nih.govresearchgate.net
Data Tables
Table 1: Binding Affinity of this compound at Cannabinoid Receptors
| Receptor | Binding Affinity (Ki) | Source |
|---|---|---|
| Cannabinoid CB1 | > 10 μM | tocris.com, rndsystems.com, rndsystems.com |
Table 2: Functional Activity of this compound at TRPV1 Receptors
| Receptor | Functional Activity (EC50) | Source |
|---|
Cellular Signaling Mechanisms Mediated by N Arachidonyl Glycine
G-Protein Coupling Mechanisms
N-arachidonyl-glycine's signaling is primarily initiated by its interaction with various G-protein coupled receptors (GPCRs), leading to the activation of specific G-protein subtypes. The primary GPCRs identified as targets for NAGly include GPR18, GPR55, and GPR92. mdpi.comsemanticscholar.org The coupling of these receptors to different Gα subunits dictates the subsequent intracellular signaling cascades.
Gαi/o Protein-Dependent Mechanisms
A significant portion of this compound's effects are mediated through the activation of Gαi/o proteins. This is particularly prominent in its interaction with the GPR18 receptor. frontiersin.orgresearchgate.net Activation of GPR18 by NAGly leads to the inhibition of adenylyl cyclase, a canonical downstream effect of Gαi/o signaling. peerj.commdpi.com This interaction has been demonstrated in various cell types, including GPR18-transfected Chinese hamster ovary (CHO) and K562 cells, where NAGly induced a potent, pertussis toxin-sensitive inhibition of forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) levels. peerj.com Pertussis toxin sensitivity is a hallmark of Gαi/o-mediated signaling. peerj.commdpi.com
However, it is important to note that the role of NAGly as a GPR18 agonist is a subject of ongoing scientific debate, with some studies reporting conflicting findings. nih.govnih.govnih.gov Some research has failed to observe GPR18 activation by NAGly in certain experimental systems, such as in rat sympathetic neurons or via β-arrestin-based screens. nih.govnih.gov These discrepancies may arise from differences in cell systems, assay conditions, or the potential for non-canonical signaling pathways.
Gαs Protein Coupling (in specific contexts)
While Gαi/o coupling is a primary mechanism, there is evidence to suggest that this compound can, in specific contexts, engage Gαs protein-coupled pathways. For instance, studies on the GPR92 receptor have shown that while NAGly primarily activates the Gq/11 pathway, other ligands of this receptor, such as farnesyl pyrophosphate (FPP) and lysophosphatidic acid (LPA), can activate both Gq/11 and Gs-mediated signaling. nih.gov This suggests the potential for ligand-biased signaling at GPR92, where different agonists can stabilize distinct receptor conformations that preferentially couple to different G-protein subtypes. Furthermore, one study indicated that NAGly, by activating GPR92, increased cAMP levels in small diameter dorsal root ganglion neurons. semanticscholar.org
Intracellular Calcium Mobilization
A well-documented effect of this compound is the induction of intracellular calcium ([Ca2+]i) mobilization. This response is observed across different cell types and is mediated by its interaction with multiple receptors.
In cells expressing GPR55, NAGly induces concentration-dependent increases in intracellular calcium. nih.govnih.gov This effect is blocked by the selective GPR55 antagonist ML193, confirming receptor-mediated signaling. nih.govnih.gov The mobilization of calcium in this context appears to be mediated by inositol-3-phosphate (IP3) receptors, as experiments in CHO cells, which lack ryanodine (B192298) receptors, still exhibit this response. nih.gov
NAGly also increases intracellular calcium levels in dorsal root ganglia (DRG) neurons through the activation of GPR92. wikipedia.orgnih.gov This suggests a role for NAGly in the sensory nervous system. Furthermore, in GPR18-transfected cell lines, NAGly has been observed to induce calcium fluxes. peerj.commdpi.com
Modulation of Adenylyl Cyclase Activity
As a direct consequence of its coupling to Gαi/o and potentially Gαs proteins, this compound can modulate the activity of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic adenosine monophosphate (cAMP).
The predominant effect reported is the inhibition of adenylyl cyclase activity, consistent with Gαi/o protein activation. peerj.commdpi.comnih.gov In GPR18-transfected CHO cells, NAGly potently inhibited forskolin-induced cAMP accumulation with a reported IC50 of 20 nM. peerj.comnih.gov This inhibitory effect on adenylyl cyclase is a key mechanism by which NAGly can influence a wide range of cellular processes that are regulated by cAMP levels.
Conversely, as mentioned earlier, there is some evidence for NAGly increasing cAMP levels in specific neuronal populations via GPR92, which would imply an activation of adenylyl cyclase through Gαs coupling. semanticscholar.org The precise conditions and cellular contexts that determine whether NAGly inhibits or stimulates adenylyl cyclase are still under investigation.
Mitogen-Activated Protein Kinase (MAPK) Activation
This compound is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade in various cell types. The MAPK family, including extracellular signal-regulated kinase (ERK), plays a crucial role in regulating cellular processes such as proliferation, differentiation, and migration.
In BV-2 microglial cells and HEK293 cells transfected with GPR18, NAGly promotes the activation of MAP kinases at low nanomolar concentrations. researchgate.net This activation is correlated with cellular responses like migration and proliferation. researchgate.net Studies have specifically shown that NAGly and Δ9-tetrahydrocannabinol (Δ9-THC) activate p44/42 MAPK (also known as ERK1/2) in a GPR18-dependent manner, and this activation is sensitive to pertussis toxin, indicating the involvement of Gαi/o proteins. nih.govresearchgate.net
Furthermore, in cells expressing GPR55, NAGly induces concentration-dependent increases in MAPK activity. nih.govnih.govresearchgate.net These increases are attenuated by the selective GPR55 antagonist ML193, confirming that the signaling is mediated through this receptor. nih.govresearchgate.net
PI3K/Akt Pathway Modulation in Glial Cells
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and apoptosis. In the context of glial cells, which play a crucial role in the central nervous system's response to injury and inflammation, this compound has been shown to modulate this pathway.
In a study using organotypic hippocampal slice cultures, treatment with NAGly was found to reduce neuronal damage. mdpi.com Interestingly, in isolated glial cells, NAGly was observed to decrease the phosphorylation of Akt, a key downstream effector of the PI3K pathway. mdpi.comnih.gov This effect was seen in BV2 microglial cells, where NAGly alone reduced pAkt levels after 30 minutes of treatment. mdpi.comnortheastern.edu This modulation of the PI3K/Akt pathway in glial cells, but not in neurons, suggests a specific role for NAGly in regulating glial cell responses during neuronal injury. nih.gov The PI3K/Akt pathway is known to be a key regulator of astrocyte and microglial function, influencing their inflammatory and neuroprotective phenotypes. scientificarchives.com
Physiological and Pathophysiological Roles of N Arachidonyl Glycine in Preclinical Models
Neurobiological Functions
Pain Modulation and Analgesia
N-arachidonyl-glycine (NAGly), an endogenous lipid, has demonstrated significant potential in the modulation of pain through various preclinical models. Its analgesic properties are of particular interest due to a mechanism of action that appears to be distinct from traditional cannabinoid pathways.
In preclinical studies, this compound has been shown to effectively suppress nociceptive behaviors, particularly in the formalin test, a widely used model of tonic, inflammatory pain in rodents. The formalin test is characterized by a biphasic pain response. The initial phase (Phase 1) is a result of the direct chemical stimulation of nociceptors, while the later phase (Phase 2) is driven by a combination of peripheral inflammation and central sensitization in the spinal cord.
Research has demonstrated that peripherally administered this compound significantly inhibits the pain behaviors associated with Phase 2 of the formalin test in rats. nih.gov This suggests that NAGly may exert its analgesic effects by modulating inflammatory processes in the periphery or by acting on the central nervous system to reduce sensitization. The specific nociceptive behaviors that are attenuated include licking and flinching of the affected paw, which are quantifiable indicators of pain in this model. The selective action of NAGly on the inflammatory phase of the formalin test points towards its potential as a therapeutic agent for persistent pain states.
This compound has shown efficacy in reducing cardinal symptoms of persistent pain, such as mechanical allodynia (pain elicited by a normally non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful heat stimulus), in both inflammatory and neuropathic pain models.
In a rat model of inflammatory pain induced by the injection of Freund's Complete Adjuvant (FCA), intrathecal administration of this compound led to a significant reduction in both mechanical allodynia and thermal hyperalgesia. nih.gov This effect was dose-dependent, with higher doses producing a more pronounced analgesic effect. nih.gov
Similarly, in a rat model of neuropathic pain created by partial ligation of the sciatic nerve, intrathecal this compound also effectively reduced mechanical allodynia. nih.gov These findings from distinct preclinical models underscore the broad-spectrum analgesic potential of this endogenous lipid.
Effect of Intrathecal this compound on Mechanical Allodynia in a Rat Model of Inflammatory Pain (FCA Model)
| Treatment | Paw Withdrawal Threshold (g) |
|---|---|
| Vehicle | Decreased (indicating allodynia) |
| This compound (700 nmol) | Significantly increased towards baseline |
Effect of Intrathecal this compound on Thermal Hyperalgesia in a Rat Model of Inflammatory Pain (FCA Model)
| Treatment | Paw Withdrawal Latency (s) |
|---|---|
| Vehicle | Decreased (indicating hyperalgesia) |
| This compound (700 nmol) | Significantly increased towards baseline |
A crucial aspect of the analgesic action of this compound is that it is not mediated by the classical cannabinoid receptors, CB1 and CB2. Studies have consistently shown that the anti-allodynic and anti-hyperalgesic effects of this compound are not blocked by antagonists of either CB1 or CB2 receptors. nih.gov This distinguishes NAGly from endocannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol, suggesting a novel mechanism for its pain-relieving properties.
Research has pointed to at least two potential non-cannabinoid targets for this compound's analgesic effects. One is the orphan G protein-coupled receptor GPR18, for which NAGly has been identified as a potential endogenous ligand. researchgate.net Activation of GPR18 may initiate intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and pain transmission. Another significant mechanism is the inhibition of the glycine (B1666218) transporter 2 (GLYT2). nih.gov By blocking the reuptake of glycine in the spinal cord, NAGly can enhance inhibitory neurotransmission, thereby dampening pain signals.
This compound plays a significant role in modulating synaptic transmission within the spinal cord, a key area for the processing of nociceptive information. Its actions at the synaptic level provide a plausible explanation for its observed analgesic effects in various pain models.
A primary mechanism through which this compound modulates pain at the spinal level is by enhancing inhibitory glycinergic synaptic transmission. researchgate.net Glycine is a major inhibitory neurotransmitter in the spinal cord, and strengthening its signaling can effectively reduce the transmission of pain signals.
Electrophysiological studies have revealed that this compound acts as a reversible and non-competitive inhibitor of the glycine transporter GLYT2a. nih.govnih.gov GLYT2 is responsible for the reuptake of glycine from the synaptic cleft into presynaptic terminals. By inhibiting this transporter, this compound increases the concentration and dwell time of glycine in the synapse, thereby potentiating the activation of postsynaptic glycine receptors. researchgate.net This leads to an enhanced inhibitory tone in the dorsal horn of the spinal cord, which in turn suppresses the activity of neurons involved in the pain pathway. This targeted enhancement of inhibitory neurotransmission offers a compelling explanation for the non-cannabinoid receptor-mediated analgesia produced by this compound.
Role in Spinal Cord Synaptic Transmission
Attenuation of Excitatory NMDA-Mediated Synaptic Transmission
This compound (NAGly), an endogenous lipid, has been shown to modulate nociceptive transmission within the superficial dorsal horn, a critical site for pain processing. nih.gov In preclinical models using rat spinal cord slices, NAGly decreased the amplitude of evoked N-methyl-D-aspartate (NMDA)-mediated excitatory postsynaptic currents. nih.gov This suggests that NAGly can attenuate excitatory synaptic transmission, a mechanism that may contribute to its analgesic effects. nih.gov The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in excitatory neurotransmission, and its modulation by endogenous lipids like NAGly is an important area of research. nih.govyoutube.com For the NMDA receptor to be activated, allowing calcium to flow into the postsynaptic neuron, three conditions must be met: membrane depolarization, the binding of glutamate (B1630785), and the binding of a co-agonist, which is typically glycine or D-serine. youtube.com Glycine's presence is a prerequisite for the channel to be activated by glutamate or NMDA. nih.gov
Neuroprotection in Excitotoxic Injury Models
Excitotoxicity, a process of neuronal death resulting from the overactivation of excitatory amino acid receptors, is a key factor in various neurodegenerative conditions. explorationpub.com this compound has demonstrated neuroprotective effects in preclinical models of excitotoxic injury. In studies using excitotoxically lesioned organotypic hippocampal slice cultures (OHSC), treatment with NAGly reduced neuronal damage. mdpi.comnih.gov This neuroprotective effect was observed when NAGly was applied after the initial injury, indicating a potential therapeutic window. mdpi.com The neuroprotection afforded by NAGly in these models was found to be mediated, at least in part, by the GPR18 receptor and the cannabinoid receptor CB2, as the effects were abolished by their respective antagonists. mdpi.comnih.gov These findings suggest that NAGly, through its interaction with these receptors, can modulate cellular responses to excitotoxic insults and promote neuronal survival. mdpi.com
Microglial and Astrocytic Modulation
Microglia, the resident immune cells of the central nervous system (CNS), and astrocytes, another type of glial cell, play crucial roles in brain homeostasis and in response to injury and disease. frontiersin.orgyoutube.com this compound has emerged as a significant modulator of both microglial and astrocytic function, influencing their migration, proliferation, morphology, and inflammatory responses. mdpi.comfrontiersin.orgnih.govresearchgate.net This modulation is critical in the context of neuroinflammation and neuroprotection.
A key function of microglia is their ability to migrate to sites of injury or inflammation within the CNS. nih.gov this compound has been identified as a potent chemoattractant for microglia, driving their directed migration. nih.govexlibrisgroup.com This effect is primarily mediated through the G protein-coupled receptor 18 (GPR18). nih.govnih.gov Studies using BV-2 microglial cells, a commonly used in vitro model, have shown that NAGly, at sub-nanomolar concentrations, potently induces cellular migration. nih.govresearchgate.net The migratory response to NAGly is blocked by antagonists of the GPR18 receptor, and siRNA knockdown of GPR18 in BV-2 microglia significantly attenuates NAGly-induced cell migration. nih.govnih.gov This highlights the critical role of the NAGly-GPR18 signaling pathway in recruiting microglia to specific locations within the CNS. nih.gov
In addition to migration, the local proliferation of microglia is an important aspect of the neuroinflammatory response. This compound has been shown to promote the proliferation of microglial cells. nih.govresearchgate.net This proliferative effect, observed in BV-2 microglia and HEK293 cells transfected with GPR18, occurs at low nanomolar concentrations and is correlated with the activation of MAP kinases. nih.govresearchgate.net The ability of NAGly to induce both migration and proliferation suggests its role in orchestrating the microglial response to physiological and pathological stimuli. nih.gov However, the impact of microglia on the proliferation of other neural cells can be context-dependent, with some studies showing that microglia can enhance the proliferation of neural progenitor cells under hypoxic-ischemic conditions, while others indicate a negative regulation of neural stem/progenitor cell proliferation. nih.govmdpi.com
Microglia exhibit remarkable plasticity, changing their morphology and function in response to environmental cues. nih.govnih.gov this compound signaling, putatively through GPR18, regulates both the morphology and cytokine release of BV-2 microglia. frontiersin.orgnih.gov Exposure of BV-2 microglia to NAGly results in significant changes in cell morphology. frontiersin.orgnih.gov Furthermore, NAGly modulates the secretion of various cytokines. frontiersin.orgnih.govfrontiersin.org In one study, NAGly was found to significantly alter the production of Axl, CD40, IGF-I, OPN, and Pro-MMP-9. frontiersin.orgnih.govnih.gov This regulation of cytokine release indicates that NAGly can influence the inflammatory and neurotrophic signaling environment created by microglia. frontiersin.orgnih.gov
Table 1: Effect of this compound on Cytokine Release from BV-2 Microglia
| Cytokine | Effect of NAGly Treatment |
| Axl | Significantly altered |
| CD40 | Significantly altered |
| IGF-I | Significantly altered |
| OPN | Significantly altered |
| Pro-MMP-9 | Significantly altered |
| Data based on studies of BV-2 microglial cells exposed to this compound. The production of these five cytokines was significantly altered in a concentration-dependent manner. nih.gov |
Astrocytes also play a pivotal role in the CNS response to injury, a process often characterized by their activation and increased expression of glial fibrillary acidic protein (GFAP). springermedizin.de this compound has been shown to influence astrocyte activation. mdpi.comresearchgate.net In primary astrocytes, NAGly alone did not significantly alter the expression of GFAP. researchgate.net However, in the context of an inflammatory challenge with lipopolysaccharide (LPS), a high concentration of NAGly significantly reduced the ratio of GFAP-positive astrocytes compared to LPS treatment alone. researchgate.net This suggests that NAGly may have a modulatory role in astrocyte activation, potentially dampening their reactive state under inflammatory conditions. researchgate.net
Microglial-Neuronal Communication
This compound (NAgly) has emerged as a significant signaling molecule in the communication between neurons and microglia, the resident immune cells of the central nervous system (CNS). frontiersin.org Preclinical studies suggest that NAGly, through its interaction with the GPR18 receptor, plays a crucial role in modulating microglial phenotype, which encompasses their morphology and function. frontiersin.orgnih.gov This signaling system is considered a key target in understanding and potentially influencing neuroinflammatory processes. frontiersin.org
In in vitro models using BV-2 microglial cells, NAGly has been shown to potently induce cellular migration. nih.gov This directed movement is a fundamental aspect of the microglial response to CNS injury or infection, enabling them to travel to affected sites. nih.gov The activation of GPR18 by NAGly is a highly potent stimulus for this migratory activity. nih.gov Furthermore, NAGly signaling has been observed to regulate the morphology of microglia, causing significant changes in their shape, a key indicator of their activation state. frontiersin.orgnih.gov
Beyond influencing cellular movement and shape, NAGly also modulates the release of various signaling molecules and growth factors from microglia. frontiersin.org In studies with BV-2 microglia, exposure to NAGly resulted in significant alterations in the production of several cytokines, including Axl, CD40, insulin-like growth factor 1 (IGF-I), osteopontin (B1167477) (OPN), and pro-matrix metalloproteinase-9 (Pro-MMP-9). frontiersin.orgnih.gov These molecules are involved in a wide range of CNS activities, from immune response and inflammation to tissue remodeling and neuron-glia interactions. frontiersin.org This evidence underscores the role of NAGly as a component of an endogenous system that tightly integrates microglial functions with neuronal activity. frontiersin.org The communication between damaged neurons and microglia is critical, and its disruption can lead to a hyperactivated state in microglia, contributing to persistent inflammation and neuropathology. nih.gov
Immunological and Anti-inflammatory Functions
This compound exhibits a range of immunological and anti-inflammatory functions that have been characterized in various preclinical models. These actions are central to its potential role in the resolution of inflammation.
Inhibition of Pro-inflammatory Cytokine Production (e.g., TNFα, IFNγ)
Research has highlighted the inhibitory effect of this compound on the production of key pro-inflammatory cytokines. Specifically, it has been shown to significantly inhibit the production of Tumor Necrosis Factor-alpha (TNFα) and Interferon-gamma (IFNγ). wikipedia.org These cytokines are pivotal mediators of inflammatory responses, and their inhibition by NAGly suggests a direct mechanism for its anti-inflammatory effects. wikipedia.org This inhibitory action on crucial components of the immune system points to its potential as a modulator of chronic inflammatory conditions. wikipedia.org
Anti-inflammatory Activity in Peritonitis Models (Reduction of Inflammatory Leukocyte Migration)
The anti-inflammatory properties of this compound have been demonstrated in vivo using mouse peritonitis models. nih.govnih.govresearchgate.net In these models, the administration of a pro-inflammatory agent into the peritoneal cavity induces a robust inflammatory response characterized by the migration of leukocytes to the site of inflammation. nih.govnih.gov Treatment with NAGly has been shown to significantly reduce this migration of inflammatory leukocytes. nih.govnih.govresearchgate.net This effect is a hallmark of its anti-inflammatory activity, as it directly interferes with a critical step in the inflammatory cascade. nih.gov The data suggests that NAGly plays a physiological role in resolving acute inflammatory responses. nih.gov
Stimulation of Anti-inflammatory Eicosanoids (e.g., 15-deoxy-delta-13,14-PGJ2, Lipoxin A4)
A key mechanism underlying the anti-inflammatory action of this compound is its ability to stimulate the production of anti-inflammatory eicosanoids. nih.govnih.gov Eicosanoids are lipid mediators derived from arachidonic acid that play a crucial role in both the initiation and resolution of inflammation. nih.gov Preclinical studies have shown that NAGly robustly stimulates the production of 15-deoxy-delta-13,14-prostaglandin J2 (15d-PGJ2) and Lipoxin A4 (LXA4). nih.govnih.gov Both of these eicosanoids are known to be key mediators in the resolution phase of inflammation, effectively acting as "braking signals" for the inflammatory response. nih.gov The stimulation of these anti-inflammatory molecules is a critical component of how NAGly promotes the resolution of inflammation. nih.govresearchgate.net
| Eicosanoid | Function in Inflammation | Reference |
| 15-deoxy-delta-13,14-PGJ2 | Mediates the resolution stage of inflammation; induces apoptosis of inflammatory cells. | nih.gov |
| Lipoxin A4 | Acts as a stop signal for the acute inflammatory response; mediates the resolution stage of inflammation. | nih.gov |
Cardiovascular and Metabolic Functions
Beyond its roles in the nervous and immune systems, this compound also exerts effects on the cardiovascular and metabolic systems.
In the cardiovascular system, NAGly has been identified as a vasorelaxant, meaning it can widen blood vessels. nih.govdrugbank.com Studies using isolated small mesenteric arteries from rats have shown that NAGly induces relaxation. nih.govdrugbank.com This effect is predominantly mediated through the activation of large conductance Ca2+-activated K+ (BKCa) channels and involves the production of nitric oxide from the endothelium. nih.govdrugbank.com This vasorelaxant property suggests a potential role for NAGly in the regulation of vascular tone and blood pressure. nih.govnih.gov
In the realm of metabolic functions, preclinical evidence suggests that this compound may be involved in regulating energy homeostasis. ejfa.meresearchgate.netsemanticscholar.org In a murine model, the administration of NAGly was found to promote acute hyperphagia, leading to increased food intake, particularly of high-fat and high-sugar diets, and subsequent weight gain. ejfa.meresearchgate.netsemanticscholar.org This has led to the proposal that NAGly may play a role in the hunger-satiety circuit. ejfa.meresearchgate.net Furthermore, NAGly has been identified as a novel insulin (B600854) secretagogue, capable of increasing intracellular calcium concentrations in pancreatic beta cells, an action dependent on extracellular glucose levels. wikipedia.org Additionally, NAGly has been shown to powerfully stimulate mitochondrial respiration in multiple cell lines, suggesting a role in cellular energy metabolism. wikipedia.org
| System | Observed Effect of this compound | Preclinical Model | Reference |
| Cardiovascular | Induces vasorelaxation | Rat isolated small mesenteric arteries | nih.govdrugbank.com |
| Metabolic | Promotes acute hyperphagia and weight gain | BALB/c mice | ejfa.meresearchgate.net |
| Metabolic | Stimulates insulin secretion | In vitro (cell lines) | wikipedia.org |
| Metabolic | Stimulates mitochondrial respiration | Murine C2C12 myoblasts and human HEK293T cells | wikipedia.org |
Vasorelaxation Mechanisms (e.g., Mesenteric Arteries)
This compound (NAGly) has been identified as an endogenous lipid that modulates vascular tone, acting as a vasorelaxant in preclinical models. nih.govnih.gov Studies utilizing isolated small mesenteric arteries from rats have demonstrated that NAGly induces significant, concentration-dependent relaxation. elsevierpure.comiowamedicalmarijuana.org This vasodilatory effect involves complex signaling pathways that are dependent on the integrity of the vascular endothelium as well as direct actions on the vascular smooth muscle.
Endothelium-Dependent Mechanisms (e.g., Nitric Oxide)
The vasorelaxant effect of this compound is substantially dependent on the vascular endothelium. elsevierpure.com In endothelium-intact rat mesenteric arteries, NAGly produces a robust relaxation response. iowamedicalmarijuana.orgdrugbank.com This response is significantly attenuated by inhibitors of the nitric oxide (NO) pathway, indicating that NO is a key mediator. nih.gov
Specifically, the nitric oxide synthase inhibitor L-NAME and the soluble guanylyl cyclase inhibitor ODQ have been shown to reduce NAGly-induced relaxation. nih.govelsevierpure.com This suggests that NAGly stimulates the endothelial release of NO, which then acts on the vascular smooth muscle cells. nih.gov In the smooth muscle, NO activates soluble guanylyl cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasorelaxation. nih.govelsevierpure.com Further evidence suggests the involvement of the Na+/Ca2+ exchanger (NCX) in this endothelium-dependent pathway. elsevierpure.comcgl.org.cn
The table below summarizes the impact of key inhibitors on the endothelium-dependent vasorelaxation induced by NAGly in rat mesenteric arteries.
| Inhibitor | Target Pathway | Effect on NAGly-Induced Vasorelaxation | Reference |
|---|---|---|---|
| L-NAME | Nitric Oxide Synthase (NOS) | Attenuated/Inhibited | nih.govnih.govelsevierpure.com |
| ODQ | Soluble Guanylyl Cyclase (sGC) | Attenuated/Inhibited | nih.govelsevierpure.com |
| KB-R7943 | Na+/Ca2+ Exchanger (NCX) | Inhibited | elsevierpure.comcgl.org.cn |
| Endothelial Removal | Removes source of NO | Reduced potency of NAGly | nih.goviowamedicalmarijuana.org |
Involvement of Large Conductance Calcium-Activated Potassium Channels
In addition to the nitric oxide pathway, large conductance calcium-activated potassium channels (BKCa) play a crucial role in the vasorelaxant effects of this compound. nih.govdrugbank.com The activation of these channels in vascular smooth muscle cells leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. This reduces intracellular calcium concentration and causes smooth muscle relaxation.
In rat small mesenteric arteries, the selective BKCa channel blocker, iberiotoxin, significantly attenuates the relaxation induced by NAGly. nih.govnih.goviowamedicalmarijuana.org This inhibitory effect is observed in arteries both with and without intact endothelium, suggesting that NAGly can activate BKCa channels through both endothelium-dependent and -independent mechanisms. nih.goviowamedicalmarijuana.org The endothelium-dependent component is likely linked to NO, which can activate BKCa channels, while the independent mechanism may involve a more direct interaction of NAGly with the channels in the smooth muscle. nih.govdrugbank.com It has been proposed that NAGly activates an unknown G(i/o)-coupled receptor, which stimulates the endothelial release of nitric oxide, subsequently activating BKCa channels in the smooth muscle. nih.goviowamedicalmarijuana.org
Insulin Secretion and Intracellular Calcium Elevation
This compound has been identified as a novel secretagogue for insulin. researchgate.net In preclinical studies, NAGly has been shown to potentiate insulin secretion from pancreatic beta-cells. This effect is closely linked to its ability to modulate intracellular calcium concentrations ([Ca2+]i), a critical step in the signaling cascade for insulin release. researchgate.net
The mechanism involves the stimulation of voltage-dependent Ca2+ channels, leading to an influx of extracellular calcium and a rise in [Ca2+]i. researchgate.net Notably, the insulinotropic effect of NAGly is dependent on the extracellular glucose level. researchgate.net This glucose-dependency suggests that NAGly may act as a modulator that enhances the primary glucose-stimulated insulin secretion pathway rather than acting as a direct, standalone secretagogue.
The table below outlines the key findings regarding NAGly's effect on insulin secretion mechanisms.
| Parameter | Observation | Mechanism | Reference |
|---|---|---|---|
| Insulin Secretion | Increased/Potentiated | Identified as a novel insulin secretagogue | researchgate.net |
| Intracellular Ca2+ ([Ca2+]i) | Increased | Stimulation of voltage-dependent Ca2+ channels | researchgate.net |
| Glucose Dependence | Effect is dependent on extracellular glucose levels | Acts as a modulator of glucose-stimulated insulin secretion | researchgate.net |
Regulation of Intraocular and Blood Pressure
This compound demonstrates significant activity in regulating both systemic blood pressure and intraocular pressure in preclinical models.
As a potent vasodilator, NAGly exerts a hypotensive effect when administered systemically. elsevierpure.com In studies on rats, NAGly administration led to a substantial decrease in blood pressure. cgl.org.cnelsevierpure.com This systemic hypotensive effect is consistent with its mechanism of inducing vasorelaxation in resistance arteries, which contributes to a reduction in total peripheral resistance. elsevierpure.com
The table below presents data on the hypotensive effects of NAGly observed in rats.
| Preclinical Model | Effect of NAGly | Observed Outcome | Reference |
|---|---|---|---|
| Rat | Hypotensive | Decreased blood pressure by 69.4 ± 5.5% | elsevierpure.comelsevierpure.com |
| Rat | Renal Blood Flow | Reduced by 88 ± 12% | elsevierpure.comelsevierpure.com |
In the context of ocular physiology, research indicates a role for NAGly's signaling pathways in the regulation of intraocular pressure (IOP). NAGly is a known ligand for the G protein-coupled receptor 18 (GPR18). wikipedia.org Studies in murine models have shown that a GPR18-based signaling system is involved in the regulation of IOP, suggesting that endogenous ligands like NAGly could play a physiological role in maintaining ocular pressure homeostasis. dntb.gov.ua
Analytical and Research Methodologies in N Arachidonyl Glycine Studies
Quantification Methods
The accurate measurement of NAGly in complex biological samples, where it is often present at low concentrations, necessitates highly sensitive and selective analytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of NAGly and other related N-acyl amino acids. nih.govnih.gov This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry, allowing for reliable identification and measurement even in intricate biological environments like brain tissue and plasma. nih.govnih.govresearchgate.nettno.nl
Effective sample preparation is a critical first step to ensure accurate quantification of NAGly by removing interfering substances and concentrating the analyte. Common approaches include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the lipids from an aqueous sample into an immiscible organic solvent. A common method for extracting NAGly from brain tissue utilizes an ethyl acetate (B1210297)/hexane (B92381) solvent mixture. capes.gov.br For plasma samples, a mixture of ethyl acetate and hexane (9:1, v/v) has been employed. nih.gov
Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile (B52724) is a frequent initial step to remove the bulk of proteins. nih.govresearchgate.nettno.nluzh.ch This is often followed by a further clean-up step.
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and concentration. nih.govresearchgate.net It involves passing the sample through a cartridge containing a solid adsorbent that retains either the analyte or the impurities. For NAGly and other endocannabinoids, reverse-phase cartridges, such as C8 or C18, are frequently used due to their compatibility with the hydrophobic nature of these lipids. researchgate.netnih.govnih.gov The process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes with an organic solvent like methanol (B129727). nih.govnih.gov A micro-SPE (μSPE) procedure has also been developed for brain homogenates to work with smaller sample amounts while maintaining high sensitivity. researchgate.net
A typical SPE protocol for NAGly from biological fluids might involve the following steps:
Conditioning the C18 SPE column with methanol and then water. nih.gov
Loading the sample (e.g., diluted supernatant from a centrifuged homogenate). nih.gov
Washing the column with water to remove salts and polar materials. nih.govnih.gov
Eluting the analytes with a series of increasing concentrations of methanol (e.g., 40%, 60%, 75%, 85%, and 100%). nih.gov
Evaporating the eluted fractions to dryness under a stream of nitrogen before reconstitution in the mobile phase for LC-MS/MS analysis. nih.gov
The separation of NAGly from other structurally similar compounds is achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Reverse-phase chromatography is the most common mode used for this purpose.
Columns: C8 and C18 columns are frequently employed for the separation of NAGly. nih.govresearchgate.nettno.nlcapes.gov.brnih.govnih.gov For instance, a Thermo Hypersil C8 HyPurity Advance column (100 × 2.1 mm i.d., 3 μm) has been used successfully. capes.gov.brnih.gov Other studies have utilized columns like the ACE Excel 2 C18 PFP (100A, 150 x 2.1 mm, 5μm) and Acquity CSH C18 (1.7 μM x 100 mm). nih.gov
Mobile Phases: A gradient elution is typically used, where the composition of the mobile phase is changed over time to effectively separate the analytes. The mobile phase usually consists of an aqueous component and an organic solvent, often with additives to improve peak shape and ionization efficiency.
Aqueous Phase (A): Commonly water with an additive like formic acid (0.1%), ammonium (B1175870) acetate, or acetic acid. nih.govfrontiersin.org The addition of an acid helps to protonate the analytes, which can improve retention and peak shape in reverse-phase chromatography. biotage.com
Organic Phase (B): Acetonitrile or methanol are the most common organic solvents used. nih.govnih.gov
Gradient Elution Example: A typical gradient might start with a high percentage of the aqueous phase, which is gradually decreased as the percentage of the organic phase increases. For example, a gradient could start at 45% B, increase to 70% B, then ramp up to 99% B, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column. nih.gov
Flow Rate: Flow rates are typically in the range of 200-400 μL/min. nih.govfrontiersin.org
Table 1: Example Chromatographic Conditions for N-arachidonyl-glycine Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Cyano Column | Thermo Hypersil C8 HyPurity Advance (100 x 2.1 mm, 3 µm) capes.gov.brnih.gov |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 7.3 in Water nih.gov | Water with 0.1% Formic Acid nih.gov |
| Mobile Phase B | Methanol nih.gov | Acetonitrile with 0.1% Formic Acid nih.gov |
| Flow Rate | 300 µL/min nih.gov | 400 µL/min mdpi.com |
| Gradient | 45% B (0.5 min) -> 70% B (0.5 min) -> 99% B (10 min) -> 99% B (4 min) -> 45% B (re-equilibration) nih.gov | 5% B (0.5 min) -> 100% B (8.0 min) -> 100% B (19.5 min) -> 5% B (re-equilibration) mdpi.com |
| Column Temperature | 45°C nih.gov | 40°C uzh.ch |
Following chromatographic separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for NAGly, and it can be detected in both positive and negative ion modes. nih.govnih.gov Tandem mass spectrometry (MS/MS) is crucial for specificity, and the most widely used scan mode for quantification is Multiple Reaction Monitoring (MRM). nih.govnih.gov
In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion (a fragment of the original molecule) is selected in the third quadrupole and detected. This high specificity allows for accurate quantification even in the presence of co-eluting compounds with the same mass as the precursor ion.
For NAGly, a common MRM transition in negative ion mode is the fragmentation of the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 360.3 to the glycine (B1666218) fragment at m/z 74. nih.govfigshare.com In positive ion mode, the protonated molecule [M+H]⁺ at m/z 362.3 can be fragmented to produce characteristic product ions.
Table 2: Example MRM Transitions for this compound
| Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Negative | 360 | 74 | nih.gov |
| Negative | 360.3 | 74.2 | figshare.com |
To ensure the accuracy and precision of quantification, an internal standard is essential. The ideal internal standard is a stable isotope-labeled version of the analyte, such as a deuterated analog. For NAGly, this compound-d8 (NAGly-d8) is commonly used. nih.govnih.govbioscience.co.ukbertin-bioreagent.combioscience.co.uklabscoop.comcaymanchem.com
NAGly-d8 has the same chemical properties as unlabeled NAGly and therefore behaves identically during sample preparation, extraction, and chromatographic separation. However, because it has a different mass, it can be distinguished from the endogenous analyte by the mass spectrometer. By adding a known amount of NAGly-d8 to the sample at the beginning of the extraction process, any loss of analyte during sample handling will be mirrored by a proportional loss of the internal standard. The ratio of the peak area of the endogenous NAGly to the peak area of the NAGly-d8 is then used to calculate the concentration of NAGly in the original sample. caymanchem.com This method, known as isotope dilution mass spectrometry, corrects for variations in extraction recovery and matrix effects, leading to highly accurate and reliable results. bioscience.co.ukbertin-bioreagent.combioscience.co.uk
A robust LC-MS/MS method for NAGly quantification must be thoroughly validated to ensure its reliability. Key validation parameters include:
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. Calibration curves are generated by analyzing a series of standards at different concentrations. For NAGly, linearity has been demonstrated over ranges such as 0.2–120 pg/μl, with correlation coefficients (R²) of 0.99 or greater. nih.gov
Sensitivity: The sensitivity of the method is determined by the lower limit of detection (LOD) and the lower limit of quantification (LLOQ). The LOD is the lowest concentration of analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be accurately and precisely quantified. nih.gov For NAGly, an LLOQ of 1.9 pg on-column has been reported. nih.gov Another study reported LLOQ levels for a panel of endocannabinoids, including NAGly, ranging from 0.02 to 1.75 µg/mL in human plasma. nih.govtno.nl
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples with known concentrations and is expressed as the percentage of recovery. Accuracy between 80% and 120% is generally considered acceptable. nih.gov In one study, the accuracy for a range of endocannabinoids was greater than 80%. nih.govtno.nl
Precision: Precision measures the reproducibility of the method. It is typically evaluated at different concentration levels (intra-day and inter-day) and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). An RSD of 20% is often considered acceptable at the LLOQ. nih.gov For NAGly, intra-run and inter-run precisions have been reported to be within an RSD of 1.0–13.1% and 3.3–17.1%, respectively. nih.gov
Table 3: Summary of Method Validation Parameters for this compound Quantification
| Parameter | Reported Value/Range | Reference |
| Linearity (R²) | ≥ 0.99 | nih.gov |
| LLOQ | 1.9 pg (on column) | nih.gov |
| 10 pmol/g (in tissue) | capes.gov.brnih.gov | |
| Accuracy (% Recovery) | 80-120% (generally) | nih.gov |
| >80% | nih.govtno.nl | |
| Precision (RSD) | Intra-run: 1.0–13.1% | nih.gov |
| Inter-run: 3.3–17.1% | nih.gov | |
| Intra- and Inter-day: <20% | capes.gov.brnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. thermofisher.com In the context of this compound research, GC-MS has been utilized to identify and quantify NAGly and related arachidonyl amino acids in various biological tissues, including the brain. nih.gov The process involves vaporizing the sample and separating its components in a gas chromatograph before they are ionized, fragmented, and detected by a mass spectrometer based on their mass-to-charge ratio. thermofisher.com This methodology was instrumental in the initial discovery of NAGly in bovine and rat brains. nih.gov
While liquid chromatography-mass spectrometry (LC-MS/MS) has become a more common method for the analysis of endocannabinoids and related compounds due to its ability to analyze a wide range of lipids simultaneously, GC-MS remains a relevant technique. uzh.chresearchgate.net Predicted GC-MS spectra for NAGly are available in databases, which can aid in its identification in biological samples. hmdb.ca
In Vitro and Ex Vivo Experimental Models
Organotypic Slice Cultures (e.g., Hippocampal)
Organotypic hippocampal slice cultures (OHSC) serve as a valuable in vitro model for studying the neuroprotective effects of this compound (NAGly). mdpi.comnih.gov This system preserves the three-dimensional structure and synaptic connectivity of the hippocampus, offering a platform that closely mimics in vivo conditions. mdpi.com Researchers have utilized OHSC to investigate the role of NAGly in excitotoxic neuronal injury, a common pathological process in various neurological disorders. mdpi.comfrontiersin.org
In a typical experimental setup, OHSC are prepared from early postnatal rodent pups and maintained in culture for a period to allow for stabilization. To induce neuronal damage, the cultures are exposed to an excitotoxic agent, such as N-Methyl-D-aspartate (NMDA). mdpi.com The neuroprotective potential of NAGly is then assessed by applying it to the cultures before, during, or after the NMDA-induced lesion. mdpi.com
A key finding from these studies is that treatment with NAGly can significantly reduce neuronal damage in NMDA-lesioned OHSC. mdpi.comresearchgate.net This protective effect has been linked to the activation of the GPR18 receptor, as the neuroprotective action of NAGly is abolished by GPR18 antagonists. mdpi.com Furthermore, the involvement of the cannabinoid CB2 receptor has also been implicated, as its antagonist can also block the protective effects of NAGly. mdpi.com These studies in OHSC suggest that NAGly modulates glial and neuronal cells during injury, highlighting its therapeutic potential for conditions involving neuronal damage. mdpi.com
Electrophysiological Techniques (e.g., Whole-Cell Patch Clamp Recordings)
Whole-cell patch clamp recording is a fundamental electrophysiological technique used to elucidate the cellular mechanisms underlying the analgesic actions of this compound (NAGly). nih.govsigmaaldrich.comnih.gov This method allows for the direct measurement of ionic currents across the membrane of a single neuron, providing detailed insights into how NAGly modulates synaptic transmission. nih.govresearchgate.netresearchgate.net
Studies utilizing whole-cell patch clamp recordings from neurons in lamina II of the rat spinal cord, a critical region for processing pain signals, have revealed that NAGly has complex effects on both inhibitory and excitatory neurotransmission. nih.govnih.gov
Key findings include:
Enhancement of Inhibitory Glycinergic Transmission: NAGly has been shown to prolong the decay of glycine-induced inward currents. This effect is specific, as it does not alter currents induced by β-alanine, a glycine receptor agonist that is not a substrate for glycine transporters. nih.govnih.gov This suggests that NAGly's action is mediated through the inhibition of glycine reuptake. Further evidence supports this by showing that NAGly, similar to a known inhibitor of the glycine transporter GLYT2, induces a strychnine-sensitive inward current. nih.gov By blocking GLYT2, NAGly increases the concentration and duration of glycine in the synapse, thereby enhancing inhibitory signaling. nih.govresearchgate.net
These electrophysiological findings provide a cellular basis for the spinally-mediated analgesic properties of NAGly, demonstrating that it can simultaneously enhance inhibitory tone and reduce excitatory drive within the superficial dorsal horn of the spinal cord. nih.gov
In Vivo Animal Models
Rodent Models of Pain and Inflammation (e.g., Formalin, FCA, Nerve Ligation, Peritonitis)
Rodent models are instrumental in evaluating the analgesic and anti-inflammatory properties of this compound (NAGly) in vivo. These models mimic different aspects of clinical pain and inflammation.
Formalin Test: This model assesses acute inflammatory pain. Intraplantar injection of formalin induces a biphasic pain response: an initial acute phase followed by a longer, tonic inflammatory phase. wikipedia.orggoogle.com Studies have shown that peripheral administration of NAGly effectively inhibits the phase 2 pain behavior, suggesting a modulatory effect on inflammatory pain signaling. wikipedia.orgcore.ac.uk
Freund's Complete Adjuvant (FCA) Model: Injection of FCA into the paw induces a robust and sustained inflammatory response, characterized by thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain from a normally non-painful stimulus). researchgate.netnii.ac.jp Intrathecal administration of NAGly has been demonstrated to significantly reduce both the mechanical allodynia and thermal hyperalgesia in this model. wikipedia.orgresearchgate.netnii.ac.jp These effects are notable as they appear to be independent of cannabinoid CB1 receptor activation. researchgate.netnii.ac.jp
Nerve Ligation Models: Models such as partial sciatic nerve ligation (PSNL) or chronic constriction injury (CCI) are used to study neuropathic pain, which arises from nerve damage. wikipedia.orgfrontiersin.orgfrontiersin.orgmdpi.com In these models, NAGly has been shown to reduce the associated mechanical allodynia, indicating its potential efficacy in treating neuropathic pain states. wikipedia.orgnih.gov
Peritonitis Model: This model is used to study acute inflammation within the peritoneal cavity. nih.govnii.ac.jprupress.org NAGly has demonstrated anti-inflammatory activity in the mouse peritonitis model by reducing the migration of inflammatory leukocytes following the injection of a pro-inflammatory agent. nih.gov This effect is hypothesized to be mediated, at least in part, through the GPR18 receptor, leading to the resolution of inflammation. nih.govrupress.org
The following table summarizes the findings from these models:
| Pain/Inflammation Model | Key Findings for this compound (NAGly) | Citation |
|---|---|---|
| Formalin Test | Inhibits phase 2 (tonic) pain behavior. | wikipedia.orgcore.ac.uk |
| Freund's Complete Adjuvant (FCA) | Reduces mechanical allodynia and thermal hyperalgesia. | wikipedia.orgresearchgate.netnii.ac.jp |
| Nerve Ligation (Neuropathic Pain) | Reduces mechanical allodynia. | wikipedia.orgnih.gov |
| Peritonitis | Reduces migration of inflammatory leukocytes, promoting resolution of inflammation. | nih.gov |
Genetically Modified Animal Models (e.g., FAAH Knockout Mice)
Genetically modified animal models, particularly fatty acid amide hydrolase (FAAH) knockout (KO) mice, have been crucial in dissecting the metabolic pathways and functions of this compound (NAGly). researchgate.netnih.gov FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA), a precursor to NAGly. wikipedia.orgresearchgate.netnih.gov
Studies using FAAH KO mice have provided significant insights:
Biosynthesis of NAGly: Research has shown that NAGly can be formed through two distinct pathways from AEA. researchgate.net One pathway involves the direct oxidation of AEA, while the other involves the hydrolysis of AEA by FAAH to release arachidonic acid, which is then conjugated with glycine. researchgate.net In FAAH KO mice, the levels of NAGly in the brain were found to be significantly decreased, which supports the crucial role of FAAH in the endogenous biosynthesis of NAGly. researchgate.net
Lipid Profile Alterations: The genetic deletion of FAAH leads to complex changes in the lipidome. While AEA levels are significantly increased in FAAH KO mice, the levels of most N-arachidonoyl amino acids, including NAGly, are decreased. researchgate.netmdpi.com This finding was initially counterintuitive but highlights that FAAH-mediated hydrolysis of AEA is a key source of the arachidonic acid pool used for NAGly synthesis. researchgate.net
Pain Phenotype: FAAH KO mice exhibit a complex pain phenotype. While they often show antinociception due to elevated anandamide levels, some studies report a pro-nociceptive phenotype under specific conditions, such as in response to the TRPV1 agonist capsaicin (B1668287). nih.gov Analysis of the spinal cord in these mice revealed that while N-arachidonoyl serine levels were increased, NAGly levels were decreased compared to wild-type mice, suggesting a differential regulation and function of various N-acyl amino acids in pain modulation. nih.gov
The use of FAAH KO mice has thus been essential in confirming that FAAH is a key enzyme in the metabolic pathway of NAGly and that disruptions in this pathway have significant consequences for the levels of various signaling lipids and the resulting pain phenotype. researchgate.netnih.gov
Assessment of Neuromotor Performance (e.g., Rotarod Test)
The rotarod test is a standard behavioral assay used to assess motor coordination, balance, and motor learning in rodents. researchgate.netmdpi.com In the context of this compound (NAGly) research, this test is particularly important to differentiate the specific analgesic effects of the compound from potential sedative or motor-impairing side effects that could confound the interpretation of pain assays. core.ac.ukresearchgate.net
When evaluating potential analgesics, it is crucial to ensure that a reduction in pain-related behaviors is genuinely due to antinociception and not simply a result of the animal being unable to move properly. For instance, a drug that causes motor impairment might lead to a longer paw withdrawal latency in a thermal pain test, which could be misinterpreted as analgesia.
Studies investigating the effects of NAGly have utilized the rotarod test for this purpose. In a rat model of inflammatory pain, while the cannabinoid receptor agonist HU-210 produced a significant reduction in the time an animal could remain on the rotating drum (rotarod latency), intrathecal administration of NAGly did not produce any change in rotarod performance. researchgate.netnii.ac.jp This finding is significant because it demonstrates that the analgesic effects of NAGly observed in the same study were not attributable to motor deficits. researchgate.net The lack of motor side effects distinguishes NAGly from traditional cannabinoid agonists and supports its potential as a novel analgesic with a more favorable side-effect profile. core.ac.ukresearchgate.net
Behavioral Assays for Nociception (e.g., Mechanical Paw Withdrawal Threshold, Thermal Paw Withdrawal Latency)
Behavioral assays that quantify nociceptive responses are fundamental tools in preclinical pain research involving this compound (NAGly). These tests measure the withdrawal response of an animal to a noxious stimulus, providing an objective measure of pain sensitivity.
Mechanical Paw Withdrawal Threshold: This assay assesses mechanical allodynia, a state where a normally non-painful mechanical stimulus becomes painful. It is commonly measured using von Frey filaments, which are a series of calibrated fibers that apply a specific amount of force to the plantar surface of the rodent's paw. researchgate.netdoi.org The threshold is the minimum force required to elicit a paw withdrawal reflex. In rodent models of inflammatory and neuropathic pain, conditions like FCA injection or nerve ligation cause a significant decrease in the mechanical paw withdrawal threshold. researchgate.netrupress.org Studies have consistently shown that administration of NAGly can significantly increase this withdrawal threshold, indicating a reduction in mechanical allodynia. wikipedia.orgresearchgate.netmdpi.com
Thermal Paw Withdrawal Latency: This test measures thermal hyperalgesia, an increased sensitivity to a noxious heat stimulus. The plantar test, or Hargreaves test, is often used, where a radiant heat source is focused on the animal's paw. researchgate.netdoi.org The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded. researchgate.netrupress.org In inflammatory pain models, this latency is significantly reduced. Research has demonstrated that NAGly treatment effectively increases the thermal paw withdrawal latency, bringing it closer to pre-injury levels and thus demonstrating an antihyperalgesic effect. wikipedia.orgresearchgate.net
The following table summarizes the application of these assays in NAGly research:
| Behavioral Assay | Pain Modality Assessed | Typical Finding with NAGly Treatment | Citation |
|---|---|---|---|
| Mechanical Paw Withdrawal Threshold (von Frey Test) | Mechanical Allodynia | Increases withdrawal threshold (reduces allodynia). | wikipedia.orgresearchgate.netmdpi.com |
| Thermal Paw Withdrawal Latency (Plantar Test) | Thermal Hyperalgesia | Increases withdrawal latency (reduces hyperalgesia). | wikipedia.orgresearchgate.net |
Together, these assays provide robust quantitative evidence for the analgesic efficacy of NAGly against both mechanical and thermal hypersensitivity in preclinical models of pain. wikipedia.orgresearchgate.net
Future Directions in N Arachidonyl Glycine Research
Comprehensive Elucidation of Biosynthetic and Degradative Pathways
The complete picture of how N-arachidonyl-glycine (NAGly) is synthesized and broken down in the body is still being pieced together. wikipedia.org Currently, two main pathways for its biosynthesis have been proposed. One route involves the direct enzymatic joining of arachidonic acid and glycine (B1666218). wikipedia.org Another suggested pathway is the oxidative metabolism of anandamide (B1667382), another well-known endocannabinoid. wikipedia.orgresearchgate.net The enzyme PM20D1 has been identified as a key player in the direct conjugation pathway, while fatty acid amide hydrolase (FAAH) is involved in its degradation. wikipedia.org However, the intricate regulation of these pathways and the potential for other undiscovered enzymes and routes remain significant gaps in our knowledge.
Future research should focus on:
Identifying and characterizing all enzymes involved in both the synthesis and degradation of NAGly. This includes confirming the roles of proposed enzymes and searching for novel ones.
Investigating the tissue-specific regulation of these pathways. Understanding why NAGly levels differ between organs like the spinal cord and brain is crucial. sci-hub.se
Elucidating the factors that control the switch between the different biosynthetic routes. This could reveal how the body prioritizes the production of NAGly under various physiological conditions.
A clearer understanding of NAGly metabolism will be fundamental for developing strategies to therapeutically modulate its levels.
Detailed Characterization of GPR18 and Other Receptor Subtype Pharmacology
This compound's biological effects are largely mediated through its interaction with G protein-coupled receptors (GPCRs), with GPR18 being a primary target. mdpi.comnih.gov However, the pharmacology of NAGly at GPR18 and other potential receptors is complex and, in some cases, contested. While some studies show that NAGly is a potent agonist at GPR18, driving cellular migration and other effects, other reports have presented conflicting findings. peerj.comresearchgate.net Furthermore, NAGly has been shown to interact with other receptors like GPR55 and GPR92, and it can also inhibit the glycine transporter GLYT2. mdpi.comresearchgate.net
Key future research goals in this area include:
Definitively validating GPR18 as a NAGly receptor across different cell types and assay systems to resolve existing discrepancies in the literature. peerj.comguidetopharmacology.org
Characterizing the binding pocket and activation mechanism of NAGly at GPR18, GPR55, and GPR92 through structural biology and molecular modeling. mdpi.com
Screening for additional, as-yet-unidentified receptors for NAGly to build a complete profile of its molecular targets.
The following table summarizes the known and putative receptor targets for this compound:
| Receptor/Transporter | Reported Effect of NAGly | Key Research Findings |
| GPR18 | Agonist | Drives cellular migration, MAPK activation, and apoptosis. guidetopharmacology.orgfrontiersin.orgnih.gov Some studies report conflicting data on activation. peerj.com |
| GPR55 | Agonist | Induces calcium mobilization and MAPK signaling. mdpi.comnih.gov |
| GPR92 | Agonist | NAGly is a more potent ligand than lysophosphatidic acid (LPA) for this receptor. mdpi.comannualreviews.org |
| GLYT2 | Inhibitor | Non-competitive inhibitor of glycine transport. researchgate.netcore.ac.uk |
In-depth Analysis of Downstream Signaling Cascades and Cellular Mechanisms
Upon binding to its receptors, this compound triggers a cascade of intracellular signaling events that ultimately dictate the cellular response. Research has shown that NAGly can activate the mitogen-activated protein kinase (MAPK) pathway and influence intracellular calcium levels. mdpi.comfrontiersin.org For instance, in BV-2 microglia, NAGly-GPR18 signaling leads to potent MAPK activation. frontiersin.org In other contexts, NAGly has been shown to inhibit store-operated Ca2+ entry by preventing the interaction between STIM1 and Orai1 proteins. biologists.com Furthermore, NAGly has been observed to decrease the phosphorylation of Akt in certain cell types. mdpi.com
Future investigations should aim for a more granular understanding of these signaling pathways by:
Mapping the complete downstream signaling networks for each of NAGly's receptors (GPR18, GPR55, etc.).
Identifying the specific G proteins (e.g., Gαi/o) that couple to these receptors and the subsequent effector enzymes and second messengers involved. nih.gov
Investigating potential "cross-talk" between NAGly-activated pathways and other signaling systems within the cell.
Utilizing advanced imaging and proteomic techniques to visualize and quantify signaling events in real-time and at a systems level.
A detailed map of these signaling cascades will be essential for understanding how NAGly exerts its pleiotropic effects.
Exploration of this compound as a Research Tool for Probing Novel Signaling Pathways
The unique pharmacological profile of this compound makes it a valuable tool for exploring novel signaling pathways beyond the well-trodden endocannabinoid system. Because NAGly does not bind with high affinity to the classical cannabinoid receptors CB1 and CB2, its actions can be used to isolate and study the functions of its primary targets, such as GPR18 and GPR55. mdpi.com
Future research can leverage NAGly to:
Deorphanize other G protein-coupled receptors by testing its activity on a wider range of orphan receptors.
Investigate the physiological roles of GPR18 and GPR55 in various tissues and disease models by using NAGly as a selective chemical probe.
Uncover novel mechanisms of signal transduction by studying the unique downstream effects of NAGly that may differ from those of other lipid mediators.
Explore the concept of biased agonism at its receptors, where NAGly might preferentially activate certain signaling pathways over others.
By using NAGly as a molecular probe, researchers can open new avenues of inquiry into the complex world of lipid signaling.
Investigation of this compound's Role in Specific Physiological and Pathological States Beyond Pain and Inflammation
While much of the research on this compound has focused on its analgesic and anti-inflammatory properties, emerging evidence suggests its involvement in a broader range of physiological and pathological processes. core.ac.ukmdpi.com For example, NAGly has been implicated in the regulation of intraocular pressure, cell migration, and has shown neuroprotective effects in organotypic hippocampal slice cultures. mdpi.commdpi.com It has also been identified as a novel insulin (B600854) secretagogue and a circulating metabolite that increases during fasting and modulates T cell responsiveness. wikipedia.orgnih.gov
Future research should expand the scope of investigation to include:
Neurodegenerative and Neuropsychiatric Disorders: Given its effects on microglia and neuronal communication, exploring its role in conditions like Alzheimer's disease, Parkinson's disease, and mood disorders is a logical next step. mdpi.comfrontiersin.org
Metabolic Diseases: Its function as an insulin secretagogue and its link to caloric state suggest a potential role in diabetes and obesity. wikipedia.orgnih.govsemanticscholar.org
Cancer Biology: The involvement of GPR18 in melanoma and NAGly's effects on cell migration and apoptosis warrant investigation into its role in cancer progression and metastasis. guidetopharmacology.orgnih.gov
Cardiovascular Health: Its ability to act as a vasorelaxant suggests a potential role in regulating blood pressure and vascular tone. nih.gov
Reproductive Biology: The presence of NAGly in the reproductive tract points to a possible function in fertility and endometriosis. sci-hub.senih.gov
A systematic exploration of these areas will undoubtedly reveal new facets of NAGly's importance in human health and disease.
Q & A
Q. What experimental models are used to study NAGly’s analgesic mechanisms in pain research?
Methodological Answer: NAGly’s analgesic effects are primarily studied using in vivo rodent models of inflammatory (e.g., intraplantar carrageenan injection) and neuropathic pain (e.g., sciatic nerve ligation). Behavioral assays like the formalin test measure nociceptive responses, while in vitro spinal cord slice preparations with whole-cell patch clamp recordings analyze synaptic transmission in lamina II neurons . These models allow precise evaluation of NAGly’s modulation of glycine and NMDA receptor activity.
Q. How does NAGly enhance inhibitory glycinergic signaling in the spinal dorsal horn?
Methodological Answer: NAGly inhibits glycine transporter 2 (GlyT2), prolonging glycine availability at synaptic clefts. In rat spinal slices, patch clamp experiments show NAGly increases glycine-induced inhibitory postsynaptic current (IPSC) decay time and reduces GlyT2-mediated uptake. Co-application with GlyT2 inhibitors (e.g., ALX-1393) confirms this mechanism, as NAGly’s effects are abolished in their presence .
Q. What techniques are used to assess NAGly’s interaction with NMDA receptors?
Methodological Answer: NMDA receptor modulation is tested using selective antagonists (e.g., AP5) and agonists in spinal cord slices. Evoked excitatory postsynaptic currents (EPSCs) are recorded before and after NAGly application. NAGly decreases NMDA-EPSC amplitude, suggesting indirect modulation via GlyT2 inhibition rather than direct receptor binding .
Advanced Research Questions
Q. How can contradictory findings about NAGly’s dual effects on NMDA and glycine receptors be reconciled?
Methodological Answer: Discrepancies arise from concentration-dependent effects and model specificity. Low NAGly concentrations (<10 µM) preferentially inhibit GlyT2, enhancing glycine signaling, while higher concentrations (>20 µM) suppress NMDA-EPSCs via downstream mechanisms. Using GlyT2-knockout models or selective GlyT2 blockers (e.g., ALX-1393) isolates NMDA-independent effects .
Q. What structural features of NAGly are critical for its binding to GlyT2 versus GPR18?
Methodological Answer: Structure-activity relationship (SAR) studies compare NAGly analogs (e.g., acyl chain length, glycine substitution). Mutagenesis of GlyT2 residues (e.g., transmembrane domain 3) identifies binding pockets, while GPR18 activation is assessed via calcium flux assays. NAGly’s arachidonyl tail is essential for GlyT2 inhibition, whereas its carboxyl group mediates partial GPR18 agonism .
Q. What experimental strategies validate NAGly’s non-canonical signaling pathways in analgesia?
Methodological Answer: Cannabinoid receptor antagonists (e.g., SR141716A for CB1) and GPR18 knockout mice distinguish canonical vs. non-canonical pathways. NAGly retains analgesic effects in CB1/CB2 knockout models but not in GPR18-deficient mice, confirming its reliance on orphan receptor signaling. Calcium imaging in transfected HEK293 cells further validates GPR18 engagement .
Q. How does NAGly’s partial inhibition of GlyT2 compare to full antagonists in chronic pain models?
Methodological Answer: Unlike full GlyT2 blockers (e.g., ALX-1393), NAGly’s partial inhibition preserves glycine recycling, avoiding excessive receptor desensitization. Chronic intrathecal administration in neuropathic rats shows sustained analgesia with NAGly but tolerance with ALX-1393. Microdialysis measures extracellular glycine levels to confirm this balance .
Methodological Considerations
- Key Techniques:
- Critical Controls:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
